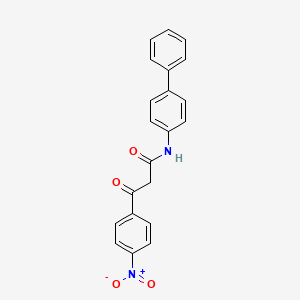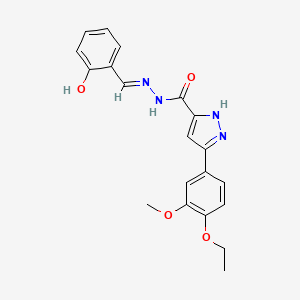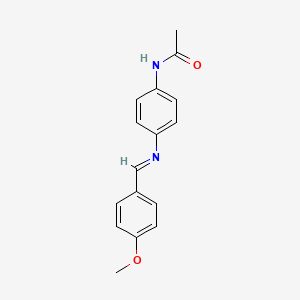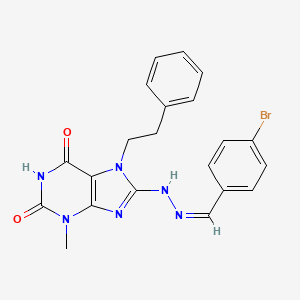
N-(biphenyl-4-yl)-3-(4-nitrophenyl)-3-oxopropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE is an organic compound that belongs to the class of amides It features a biphenyl group and a nitrophenyl group, which are connected through a propionamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE typically involves the following steps:
Formation of Biphenyl-4-yl Acetyl Chloride: Biphenyl-4-carboxylic acid is reacted with thionyl chloride to form biphenyl-4-yl acetyl chloride.
Amidation Reaction: The biphenyl-4-yl acetyl chloride is then reacted with 4-nitroaniline in the presence of a base such as triethylamine to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The biphenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Electrophiles such as halogens, nitrating agents
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Major Products
Reduction: Biphenyl-4-yl-3-(4-aminophenyl)-3-oxo-propionamide
Substitution: Various substituted biphenyl and nitrophenyl derivatives
Hydrolysis: Biphenyl-4-yl-3-oxo-propionic acid and 4-nitroaniline
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The biphenyl and nitrophenyl groups could play a role in binding to the target, while the amide linkage might influence the compound’s stability and solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Biphenyl-4-yl-3-(4-aminophenyl)-3-oxo-propionamide: Similar structure but with an amine group instead of a nitro group.
N-Biphenyl-4-yl-3-(4-methoxyphenyl)-3-oxo-propionamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
N-BIPHENYL-4-YL-3-(4-NITRO-PHENYL)-3-OXO-PROPIONAMIDE is unique due to the presence of both biphenyl and nitrophenyl groups, which can impart specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Propriétés
Formule moléculaire |
C21H16N2O4 |
|---|---|
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)-3-oxo-N-(4-phenylphenyl)propanamide |
InChI |
InChI=1S/C21H16N2O4/c24-20(17-8-12-19(13-9-17)23(26)27)14-21(25)22-18-10-6-16(7-11-18)15-4-2-1-3-5-15/h1-13H,14H2,(H,22,25) |
Clé InChI |
WZAFWXOHYFHLFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11994565.png)

![ethyl (2E)-2-benzylidene-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994587.png)
![N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide](/img/structure/B11994596.png)

![5-(4-Bromophenyl)-7,9-dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11994608.png)


![Propyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11994621.png)

![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11994634.png)
![3-methyl-N-{2,2,2-trichloro-1-[(naphthalen-2-ylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B11994638.png)
![Diethyl 4-[5-(2,3-dichlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11994647.png)

